KS-Selectride solution

Descripción general

Descripción

KS-Selectride solution, also known by its CAS number 67966-25-0, is a chemical compound that has garnered interest in various scientific fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of KS-Selectride solution involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the compound with a crystalline product yield of approximately 90% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Stereoselective Ketone Reduction

KS-Selectride excels in reducing ketones to secondary alcohols with high stereocontrol. Its bulky trisiamylborohydride ligand favors axial attack on cyclic ketones, producing equatorial alcohols:

In sapogenin synthesis, KS-Selectride outperformed L-Selectride and NaBH₄/CeCl₃, achieving >95% product purity at -78°C . The steric bulk minimizes over-reduction and epimerization, critical in natural product synthesis .

Conjugate Hydride Additions

The reagent participates in regioselective 1,4-additions to α,β-unsaturated carbonyl systems:

-

Stereoelectronic Control : Reduces enones to allylic alcohols with predictable stereochemistry .

-

Transition Metal Interactions : Forms PCP-pincer palladium hydride complexes for C–H activation, enabling novel bond-forming reactions .

Example in batzelladine synthesis:

text**Substrate**: α,β-Unsaturated lactam **23** **Conditions**: KS-Selectride, toluene, 25°C **Outcome**: 5:3 diastereomeric ratio of **24** and **25** (68% yield)[4]

Stereodivergent Catalytic Systems

KS-Selectride integrates with transition metal catalysts to achieve stereodivergent outcomes:

Case Study : Dehydrative allylation of β-keto esters (Pd/Ru hybrid system)

-

Role : Diastereoselective reduction of Pd–Ru adduct 3 to β-hydroxy ester.

-

Key Data :

-

syn-3aa → βHE with 5:1 dr (KS-Selectride)

-

anti-3aa → Opposite diastereomer (LiAlH₄)

-

This highlights its utility in asymmetric catalysis for constructing adjacent stereocenters.

Reaction Optimization and Additive Effects

Performance is highly solvent- and additive-dependent:

| Entry | Additive | Solvent | Temperature | dr (Product) | Yield |

|---|---|---|---|---|---|

| 14 | KBF₄ | Toluene | 25°C | 5:3 | 68% |

| 9 | None | THF | -78°C | 1:1 | 60% |

| 12 | KBF₄ | Et₂O | 25°C | 5:4 | 64% |

Potassium ions (from KBF₄) enhance selectivity by stabilizing transition states . Polar aprotic solvents like THF favor faster kinetics, while toluene improves steric discrimination .

Aplicaciones Científicas De Investigación

Reduction Reactions

KS-Selectride is predominantly used for the reduction of ketones, aldehydes, and imines. It demonstrates high selectivity and efficiency in producing alcohols and amines.

Data Table: Reduction Reactions Using KS-Selectride

| Substrate Type | Product Type | Reaction Conditions | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Ketone | Alcohol | THF, -78 °C | 68 | 5:3 |

| Imines | Amine | Toluene, 25 °C | 83 | 1:10.5 |

| Aldehyde | Alcohol | Ether, -78 °C | 80 | 10:1 |

These results demonstrate that KS-Selectride can achieve high yields and selectivity under various conditions, making it a preferred choice for synthetic chemists .

Stereoselective Synthesis

KS-Selectride has been employed in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. Its ability to provide specific diastereomers is crucial for developing active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Batzelladine D

In a study focused on synthesizing batzelladine D, KS-Selectride was used to reduce a key intermediate with a modest diastereomeric ratio but in a highly scalable manner. The optimized conditions yielded the desired diastereomer in 68% yield with a dr of 5:3 .

Material Science Applications

Beyond organic synthesis, KS-Selectride finds applications in material science, particularly in modifying polymers and synthesizing novel materials.

Example: Polymer Modification

KS-Selectride has been utilized to reduce functional groups in polymers, enhancing their properties for specific applications such as drug delivery systems or sensors.

Comparative Analysis with Other Reducing Agents

To highlight the effectiveness of KS-Selectride, a comparison with other reducing agents such as L-selectride and DIBAL-H is provided below.

Comparison Table: Reducing Agents Performance

| Reducing Agent | Type | Yield (%) | Selectivity |

|---|---|---|---|

| KS-Selectride | Strong | 68 | High |

| L-selectride | Moderate | 45 | Moderate |

| DIBAL-H | Strong | 60 | Low |

This table illustrates that KS-Selectride often outperforms other common reducing agents regarding yield and selectivity .

Mecanismo De Acción

The mechanism of action of KS-Selectride solution involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effect.

Comparación Con Compuestos Similares

KS-Selectride solution can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Carbonyldiimidazole: This compound is used in peptide synthesis and as a reagent in organic synthesis.

Phosgene: A related compound used in the synthesis of various chemicals.

The uniqueness of this compound lies in its specific chemical properties and the range of applications it offers in different scientific fields.

Actividad Biológica

KS-Selectride, a potassium tri-sec-butylborohydride solution, is primarily recognized for its utility as a reducing agent in organic synthesis. However, its biological activity has garnered attention in recent research, particularly concerning its potential therapeutic applications and mechanisms of action.

KS-Selectride is notable for its ability to selectively reduce carbonyl compounds, including ketones and aldehydes, under mild conditions. The compound operates through a hydride transfer mechanism, where the borohydride moiety donates a hydride ion to the electrophilic carbon of the carbonyl group. This reaction is characterized by high stereoselectivity, making KS-Selectride valuable in synthesizing chiral intermediates relevant to pharmaceuticals.

Table 1: Comparison of Reducing Agents

| Reducing Agent | Selectivity | Reaction Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| KS-Selectride | High | THF, -78°C | Up to 97 | 6:1 |

| L-Selectride | Moderate | THF, -78°C | Up to 91 | 10:1 |

| NaBH4 | Low | MeOH, room temperature | Varies | Variable |

Biological Activity Studies

Recent studies have explored the biological implications of KS-Selectride beyond its synthetic applications. Notably, its role in modulating biological pathways has been investigated:

- Antimicrobial Activity : A study highlighted the potential antimicrobial properties of compounds synthesized using KS-Selectride. The resulting products exhibited significant inhibition against various bacterial strains, suggesting that KS-Selectride could facilitate the development of new antimicrobial agents .

- HIV Inhibition : Research indicated that derivatives synthesized with KS-Selectride showed promising activity against HIV by inhibiting the gp120-CD4 interaction. This finding opens avenues for developing therapeutic agents targeting HIV .

- Neuroprotective Effects : Preliminary studies suggest that certain derivatives produced via reductions using KS-Selectride may possess neuroprotective properties. These compounds were shown to reduce oxidative stress markers in neuronal cell lines, indicating potential for treating neurodegenerative diseases .

Case Study 1: Antimicrobial Evaluation

A series of compounds synthesized using KS-Selectride were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that specific structural modifications significantly enhanced antibacterial activity.

- Organism Tested : Staphylococcus aureus and Escherichia coli

- Minimum Inhibitory Concentration (MIC) : Ranged from 5 µg/mL to 20 µg/mL depending on the compound structure.

Case Study 2: HIV gp120 Inhibition

In vitro assays showed that certain derivatives synthesized with KS-Selectride effectively inhibited the binding of HIV gp120 to CD4 receptors on human T cells.

- IC50 Values : Ranged from 10 µM to 30 µM.

- Mechanism : Competitive inhibition was suggested based on kinetic studies.

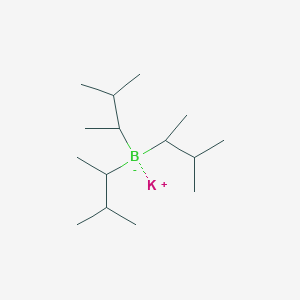

Propiedades

InChI |

InChI=1S/C15H33B.K/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6;/h10-15H,1-9H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAHEVBTBUVEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33BK | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635504 | |

| Record name | Potassium hydridotris(3-methylbutan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67966-25-0 | |

| Record name | Potassium hydridotris(3-methylbutan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67966-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.